molecular formula C24H24N4O5 B2632838 2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide CAS No. 941938-91-6

2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide

Cat. No.: B2632838
CAS No.: 941938-91-6
M. Wt: 448.479
InChI Key: UZMCPHIYPUDBFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(3,4-Dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide is a complex organic compound that belongs to the class of pyrazolopyrazine derivatives

Preparation Methods

The synthesis of 2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-(2-(3,4-Dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation .

Comparison with Similar Compounds

Similar compounds to 2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide include other pyrazolopyrazine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties

Properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5/c1-31-18-6-4-5-16(11-18)14-25-23(29)15-27-9-10-28-20(24(27)30)13-19(26-28)17-7-8-21(32-2)22(12-17)33-3/h4-13H,14-15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMCPHIYPUDBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.